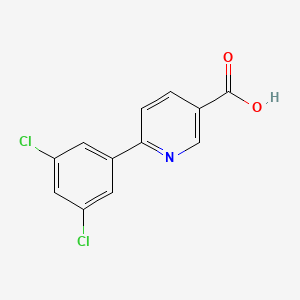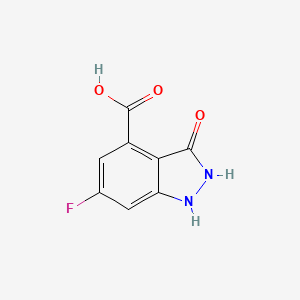
6-(3,5-Dichlorophenyl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,5-Dichlorophenyl)nicotinic acid is a derivative of nicotinic acid, which is known for its pharmacological potential in the management of dyslipidemia and cancer progression. Nicotinic acid itself is a well-known compound that has been used in the treatment of hyperlipidemia due to its lipid-modifying effects. The substitution of the nicotinic acid molecule at the 6th position with a 3,5-dichlorophenyl group is expected to confer additional properties that could be beneficial in the inhibition of specific enzymes like carbonic anhydrase III (CAIII), which is an emerging pharmacological target .
Synthesis Analysis
The synthesis of 6-substituted nicotinic acid analogs, including those with dichlorophenyl groups, involves the introduction of various substituents at the 6th position of the pyridine ring of nicotinic acid. While the specific synthesis of 6-(3,5-Dichlorophenyl)nicotinic acid is not detailed in the provided papers, similar compounds have been synthesized and studied for their biological activity. For instance, nicotinic acid hydrazide has been incorporated into new pyrazole derivatives, which suggests that the synthesis of nicotinic acid analogs can be achieved through various organic synthesis routes involving condensation, substitution, and other reactions .
Molecular Structure Analysis
The molecular structure of 6-(3,5-Dichlorophenyl)nicotinic acid is characterized by the presence of a pyridine ring, which is essential for the biological activity of nicotinic acid derivatives. The carboxylic acid group at the 3rd position of the pyridine ring is crucial for binding to the active site of enzymes like CAIII through coordinate bond formation with a Zn+2 ion. The presence of a hydrophobic group, such as the 3,5-dichlorophenyl moiety at the 6th position, is believed to enhance the activity of the compound by providing a hydrogen bond acceptor and increasing the overall hydrophobic interactions with the target enzyme .
Chemical Reactions Analysis
The chemical reactions involving 6-(3,5-Dichlorophenyl)nicotinic acid are primarily centered around its interaction with enzymes like CAIII. The inhibitory activity of nicotinic acid analogs against CAIII has been confirmed through chromatographic studies, which show a concentration-dependent vacancy peak indicative of binding. The weak esterase activity of CAIII is utilized to confirm the inhibitory mode of these compounds, suggesting that they may act as competitive inhibitors by occupying the active site of the enzyme .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-(3,5-Dichlorophenyl)nicotinic acid are not explicitly detailed in the provided papers. However, based on the general properties of nicotinic acid and its derivatives, it can be inferred that the compound is likely to be solid at room temperature and may exhibit moderate solubility in water due to the presence of the carboxylic acid group. The dichlorophenyl group may increase the compound's lipophilicity, which could influence its absorption and distribution in biological systems. The inhibitory activity of similar compounds on enzymes like CAIII and NPC1L1 suggests that these analogs have the potential to modulate lipid metabolism and could be explored further for their antihyperlipidemic activity .
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity and Synthesis
Research has identified derivatives of nicotinic acid, such as N-(arylmethoxy)-2-chloronicotinamides, exhibiting significant herbicidal activity against various plant species. The synthesis and study of these derivatives have provided valuable insights into their potential use as herbicides, highlighting the relevance of nicotinic acid derivatives in agricultural science. For instance, certain derivatives have shown excellent activity against bentgrass and duckweed, underscoring the potential for developing new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).
Industrial Production and Green Chemistry
Nicotinic acid's role extends to industrial applications, particularly in the production processes where green chemistry principles are increasingly important. The need for environmentally friendly methods to produce nicotinic acid, given its wide usage in pharmaceuticals, food, and biochemical industries, has led to research on ecological production methods from commercially available raw materials. This research is crucial for reducing environmental impact and aligning with green chemistry objectives (Dawid Lisicki et al., 2022).
Medical and Pharmacological Applications
Nicotinic acid and its derivatives have been explored for their therapeutic potentials in various medical applications. These compounds have been studied for their potential to treat dyslipidemia, cancer, and other conditions through mechanisms that include enzyme inhibition and receptor activation. For instance, 6-substituted nicotinic acid analogs have been investigated for their inhibitory activity against carbonic anhydrase III, highlighting their potential in managing dyslipidemia and cancer progression (Haneen K. Mohammad et al., 2017).
Eigenschaften
IUPAC Name |
6-(3,5-dichlorophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-9-3-8(4-10(14)5-9)11-2-1-7(6-15-11)12(16)17/h1-6H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUUXDZIZHGFQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647040 |
Source


|
| Record name | 6-(3,5-Dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-Dichlorophenyl)nicotinic acid | |
CAS RN |
887976-70-7 |
Source


|
| Record name | 6-(3,5-Dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3R,4R)-1-Benzyl-4-[(2-chloroacetyl)amino]pyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B1343663.png)







![5-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1343682.png)




